AURKA-IN-12 -

AURKA-IN-12

Catalog Number: EVT-1534287
CAS Number:
Molecular Formula: C18H17N3O3
Molecular Weight: 323.352
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
AURKA-IN-12 is a novel AURKA inhibitor, reducing clonogenicity, arresting the cell cycle at the G2/M phase, and inducing caspase-mediated apoptotic cell death in HCT116 human colon cancer cells.
Source and Classification

AURKA-IN-12 was developed as part of ongoing research to inhibit Aurora kinase A's activity, which is implicated in tumorigenesis and the maintenance of cancer cell proliferation. It belongs to a class of compounds known as Aurora kinase inhibitors, which are being explored for their ability to disrupt cancer cell division and induce apoptosis.

Synthesis Analysis

Methods

The synthesis of AURKA-IN-12 involves multiple steps typical of small molecule drug development. While specific synthetic routes for AURKA-IN-12 are not detailed in the available literature, the general approach includes:

  1. Starting Materials: Selection of appropriate precursors that can be chemically modified.
  2. Reactions: Utilizing various organic reactions such as coupling reactions, cyclization, and functional group modifications to form the core structure.
  3. Purification: Employing techniques like chromatography to purify the final product.

Technical Details

The synthesis typically requires careful control of reaction conditions, including temperature, solvent choice, and reaction time, to ensure high yield and purity of the final compound. Analytical methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure and purity of AURKA-IN-12.

Molecular Structure Analysis

Structure

AURKA-IN-12 features a complex molecular structure that allows it to selectively bind to the ATP-binding site of Aurora kinase A. The precise three-dimensional arrangement of atoms within the molecule facilitates its interaction with the target enzyme.

Data

Chemical Reactions Analysis

Reactions

AURKA-IN-12 undergoes various chemical reactions during its synthesis and biological interactions:

  1. Binding Interactions: It binds competitively with ATP at the active site of Aurora kinase A, inhibiting its phosphorylation activity.
  2. Metabolic Stability: The compound may undergo metabolic reactions in vivo, affecting its pharmacokinetics and bioavailability.

Technical Details

The binding affinity and inhibition kinetics can be characterized using assays such as enzyme-linked immunosorbent assay (ELISA) or fluorescence resonance energy transfer (FRET), providing insights into its effectiveness as an inhibitor.

Mechanism of Action

Process

AURKA-IN-12 exerts its anticancer effects primarily through the inhibition of Aurora kinase A activity. By blocking this kinase:

  1. Cell Cycle Arrest: It induces mitotic arrest in cancer cells, preventing them from successfully completing cell division.
  2. Apoptosis Induction: The resulting stress from failed mitosis leads to programmed cell death (apoptosis).

Data

Studies have shown that inhibition of Aurora kinase A can lead to increased sensitivity in various cancer types, particularly those with high expression levels of this kinase.

Physical and Chemical Properties Analysis

Physical Properties

While specific physical properties such as melting point or solubility are not detailed in the search results, compounds like AURKA-IN-12 typically exhibit:

  • Molecular Weight: Generally moderate for small molecule inhibitors.
  • Solubility: Often formulated in DMSO or other solvents for biological assays.

Chemical Properties

The chemical stability and reactivity profile would depend on factors such as pH, temperature, and presence of other reactive species. Stability studies would typically assess degradation pathways under physiological conditions.

Applications

Scientific Uses

AURKA-IN-12 is primarily studied for its potential applications in cancer therapy:

  1. Targeted Therapy: As an inhibitor of Aurora kinase A, it is being evaluated in clinical trials for treating various cancers such as breast cancer, lung cancer, and others characterized by aberrant Aurora kinase signaling.
  2. Combination Therapies: Research indicates that combining AURKA inhibitors with other therapeutic agents may enhance efficacy against resistant cancer phenotypes.

Properties

Product Name

AURKA-IN-12

IUPAC Name

2-(2-Amino-6-(2,4-dimethoxyphenyl)pyrimidin-4-yl)phenol

Molecular Formula

C18H17N3O3

Molecular Weight

323.352

InChI

InChI=1S/C18H17N3O3/c1-23-11-7-8-13(17(9-11)24-2)15-10-14(20-18(19)21-15)12-5-3-4-6-16(12)22/h3-10,22H,1-2H3,(H2,19,20,21)

InChI Key

PKYZIHREDNYUQC-UHFFFAOYSA-N

SMILES

OC1=CC=CC=C1C2=NC(N)=NC(C3=CC=C(OC)C=C3OC)=C2

Solubility

Soluble in DMSO

Synonyms

AURKA-IN-12

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.